Angular Topology Prevents DNA Interstrand Cross-Link Formation vs. Linear 8-Methoxypsoralen
Angular furocoumarins like 8-methyl-4H-furo[3,2-c][1]benzopyran-4-one are structurally incapable of forming DNA interstrand cross-links (ISC), a hallmark of linear psoralen toxicity. In contrast, the clinical agent 8-methoxypsoralen (8-MOP) readily forms both monoadducts and highly genotoxic ISCs upon UVA activation [1]. This class-level inference is drawn from SAR studies on methylangelicins demonstrating that the angular geometry restricts photoreactivity to monofunctional adduct formation, a mechanistic feature directly responsible for the elimination of cross-link-mediated mutagenicity [1].
| Evidence Dimension | Mechanism of DNA Photobinding |
|---|---|
| Target Compound Data | Monofunctional adduct formation only (ISC formation sterically impossible) |
| Comparator Or Baseline | 8-Methoxypsoralen (8-MOP): Forms bifunctional adducts leading to interstrand cross-links (ISC) |
| Quantified Difference | Qualitative mechanistic switch from bifunctional (cross-linking) to monofunctional adducts |
| Conditions | In vitro DNA photobinding assay under UVA irradiation, as established for the angelicin class |
Why This Matters
The absence of cross-link formation is the primary driver of a superior safety margin, as it eliminates the most mutagenic and phototoxic DNA lesion class, making this scaffold preferable for research aiming to develop safer photochemotherapeutics.
- [1] Dall'Acqua, F., Vedaldi, D., Caffieri, S., Guiotto, A., Bordin, F., Rodighiero, P., & Carlassare, F. (1983). Methylangelicins: new potential agents for the photochemotherapy of psoriasis. Structure-activity study on the dark and photochemical interactions with DNA. Journal of Medicinal Chemistry, 26(8), 1160–1163. View Source
